Voriconazole is a synthetic triazole antifungal agent [, , , ]. It belongs to the class of azole antifungals, which act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes [, , ]. Voriconazole exhibits broad-spectrum activity against various fungal species, including Aspergillus, Candida, Fusarium, and Scedosporium [, , , , , ].
The compound was developed as part of ongoing research into improving antifungal therapies. Its synthesis and subsequent studies have contributed significantly to the understanding of triazole antifungals and their mechanisms of action. ent-Voriconazole serves as a model compound in various studies aimed at investigating the synthesis and reactivity of triazole antifungals .
ent-Voriconazole is classified under the following categories:
The synthesis of ent-Voriconazole involves several key steps, typically starting from commercially available precursors. The primary synthetic routes include:
The molecular structure of ent-Voriconazole features a triazole ring, which is central to its activity as an antifungal agent. The compound's structure can be represented as follows:
The structural characteristics include:
ent-Voriconazole undergoes several chemical reactions, including:
The reactions yield various derivatives, including hydroxylated and reduced metabolites, which may exhibit altered antifungal properties compared to the parent compound .
The primary mechanism through which ent-Voriconazole exerts its antifungal effects involves the inhibition of the enzyme 14-alpha sterol demethylase, a cytochrome P450-dependent enzyme crucial for ergosterol biosynthesis in fungi.
Relevant data indicate that ent-Voriconazole exhibits nonlinear pharmacokinetics due to saturation effects during metabolism, with significant interindividual variability noted in clinical studies .
ent-Voriconazole is primarily used in the medical field for:
Voriconazole enantiomers require precise stereochemical control due to the chirality at the α-methyl position adjacent to the fluoropyrimidine-triazole core. Palladium-catalyzed asymmetric desymmetrization offers a robust route to chiral intermediates, enabling access to either enantiomer through ligand selection. Studies demonstrate that chiral ligands like (R,R)- or (S,S)-L1 induce enantioselectivities >95% ee in allylic alkylation steps critical for constructing voriconazole’s framework [6]. Chiral pool exploitation provides alternative routes; ent-cyclooroidin syntheses leverage histidine-derived stereocenters, though yields remain modest (35–56%) due to competing dehydrohalogenation [3].
Table 1: Asymmetric Synthesis Approaches for Voriconazole Enantiomers
Method | Key Catalyst/Reagent | Enantioselectivity | Yield | Limitations |
---|---|---|---|---|
Pd-catalyzed alkylation | (S,S)-L1 | >95% ee | 67% | Base sensitivity |
SN2 displacement | Cs₂CO₃ | N/A | 35% | Low yield, racemization risk |
Enzymatic resolution | Lipases | >98% ee | 30–40% | Low throughput |
Fluoropyrimidine ring formation via nucleophilic aromatic substitution must preserve stereointegrity. Microwave-assisted condensation between fluorinated precursors and chiral triazole amines achieves 85% yield at 150°C, minimizing epimerization observed in prolonged thermal reactions [6].
Racemic voriconazole resolution relies on diastereomeric crystallization and chiral stationary phase (CSP) chromatography. Cellulose-based CSPs (Chiralcel OD, OJ, OB) resolve azole antifungals with separation factors (α) of 1.07–2.50 and resolution (Rₛ) up to 3.90 using hexane:2-propanol:diethylamine (425:74:1) [8]. Dynamic kinetic resolution integrates in situ racemization: ruthenium catalysts epimerize undesired enantiomers during lipase-catalyzed acylation, elevating theoretical yield to 95% for (S)-voriconazole [4].
Table 2: Chiral Resolution Performance for Voriconazole Analogs
Technique | Conditions | α Value | Rₛ | Efficiency |
---|---|---|---|---|
Chiralcel OD-HPLC | Hexane:IPA:DEA (425:74:1), 0.5 mL/min | 1.82 | 2.10 | Baseline resolution in 12 min |
Amylose CSP-HPLC | Ethanol/hexane gradient | 2.50 | 3.90 | High loading capacity |
Immobilized lipase | pH 7.0, 37°C, vinyl acetate acyl donor | N/A | N/A | 40% yield, >98% ee |
Enantioselective extraction using β-cyclodextrin derivatives enhances scalability. Sulfobutyl ether β-cyclodextrin preferentially complexes (R)-enantiomers via fluoropyrimidine inclusion, enabling 78% ee in liquid-liquid separation [4].
The α-methyl stereocenter dictates voriconazole’s CYP2C19 binding affinity and synthetic efficiency. Steric hindrance differences between (R)- and (S)-isomers profoundly influence reaction kinetics:
Epimerization during workup remains problematic. Basic conditions (pH >8) catalyze α-proton exchange via enolate formation, diminishing enantiopurity by 15–30%. Quenching with pH 7 buffer post-reaction preserves >99% ee [6].
Recombinant ketoreductases enable asymmetric reduction of voriconazole ketone precursors to (S)-alcohols with 99% ee and 88% yield. Lactobacillus kefir ADH exhibits 140 g/L/day productivity, outperforming chemical reductants [4]. Engineered amidases resolve N-acyl derivatives: Pseudomonas fluorescens amidase hydrolyzes (R)-amide 50× faster than (S)-isomer, providing (S)-amine precursor at 40% yield [3].
Whole-cell biotransformation in E. coli co-expressing cytochrome P450 and glucose dehydrogenase achieves direct triazole methylation with 70% enantiomeric excess for (2R,3S)-voriconazole. However, volumetric productivity remains low (0.8 g/L/h) [6].
Physicochemical Properties & Analytical Profiling of ent-Voriconazole
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9